molecular formula C15H12N2O3 B5081724 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide

Cat. No.: B5081724
M. Wt: 268.27 g/mol
InChI Key: MGXJEVIIFCRHSO-UHFFFAOYSA-N
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Description

    Reactants: Benzoisoquinoline derivative, acetic anhydride

    Conditions: Reflux in an organic solvent such as toluene

    Reaction: Acylation to introduce the dioxo group

  • Step 3: Formation of the Acetamide Moiety

      Reactants: Intermediate from Step 2, acetic acid, ammonia

      Conditions: Heating under reflux

      Reaction: Amidation to form the final product

  • Industrial Production Methods

    In an industrial setting, the production of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoisoquinoline core, which can be synthesized through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

    • Step 1: Formation of the Benzoisoquinoline Core

        Reactants: Aromatic aldehyde, amine

        Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

        Reaction: Pictet-Spengler reaction

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to convert the dioxo group to hydroxyl groups.

      Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoisoquinoline core.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

      Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

    Scientific Research Applications

    N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide has several scientific research applications:

      Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

      Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

      Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide exerts its effects involves its interaction with biological macromolecules. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with specific enzymes, leading to their inhibition and subsequent disruption of cellular processes.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)benzamide
    • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propionamide

    Uniqueness

    Compared to similar compounds, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide is unique due to its specific acetamide moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

    Properties

    IUPAC Name

    N-(2-methyl-1,3-dioxobenzo[de]isoquinolin-6-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12N2O3/c1-8(18)16-12-7-6-11-13-9(12)4-3-5-10(13)14(19)17(2)15(11)20/h3-7H,1-2H3,(H,16,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MGXJEVIIFCRHSO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    268.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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